molecular formula C16H14ClN3O3S B11136120 methyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11136120
M. Wt: 363.8 g/mol
InChI Key: DOSOHOUGPUDZLA-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a sophisticated synthetic building block primarily utilized in medicinal chemistry and pharmaceutical research. This compound features a complex molecular architecture that combines indole and thiazole heterocyclic systems, making it a valuable scaffold for the development of novel bioactive molecules. Its specific research applications include serving as a key intermediate in the synthesis of potential enzyme inhibitors and for probing structure-activity relationships in drug discovery programs. Researchers employ this compound under laboratory conditions to explore new therapeutic pathways. FOR RESEARCH USE ONLY. This product is intended for use by qualified professionals in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for personal or consumer use.

Properties

Molecular Formula

C16H14ClN3O3S

Molecular Weight

363.8 g/mol

IUPAC Name

methyl 2-[[2-(4-chloroindol-1-yl)acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H14ClN3O3S/c1-9-14(15(22)23-2)19-16(24-9)18-13(21)8-20-7-6-10-11(17)4-3-5-12(10)20/h3-7H,8H2,1-2H3,(H,18,19,21)

InChI Key

DOSOHOUGPUDZLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole backbone is constructed via the Hantzsch method, reacting methyl 2-chloroacetoacetate with thioacetamide in ethanol under reflux (72–80°C, 6–8 hours). Cyclization forms the 2-amino-thiazole intermediate, isolated in 70–75% yield after recrystallization.

Reaction Scheme:

Methyl 2-chloroacetoacetate+ThioacetamideEthanol, refluxMethyl 2-amino-5-methylthiazole-4-carboxylate\text{Methyl 2-chloroacetoacetate} + \text{Thioacetamide} \xrightarrow{\text{Ethanol, reflux}} \text{Methyl 2-amino-5-methylthiazole-4-carboxylate}

Key Data:

ParameterValueSource
Yield70–75%
Reaction Time6–8 hours
SolventEthanol

Functionalization with the Indole Moiety

Preparation of (4-Chloro-1H-Indol-1-yl)Acetyl Chloride

4-Chloroindole is acylated with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0–5°C for 2 hours, yielding the acyl chloride intermediate (85–90% purity).

Reaction Conditions:

  • Temperature: 0–5°C

  • Base: Triethylamine (2.5 equiv)

  • Solvent: DCM

Peptide Coupling to Thiazole Intermediate

The thiazole’s amino group is acylated using (4-chloro-1H-indol-1-yl)acetyl chloride under peptide coupling conditions. EDCI (1.5 equiv) and DIPEA (3 equiv) in DCM facilitate the reaction at room temperature (24 hours, 80–85% yield).

Optimized Protocol:

  • Dissolve methyl 2-amino-5-methylthiazole-4-carboxylate (1 equiv) in DCM.

  • Add EDCI (1.5 equiv), DIPEA (3 equiv), and (4-chloro-1H-indol-1-yl)acetyl chloride (1.2 equiv).

  • Stir at 25°C for 24 hours.

  • Purify via column chromatography (hexane/ethyl acetate 7:3).

Comparative Analysis of Coupling Agents:

Coupling AgentSolventYield (%)Source
EDCI/DIPEADCM80–85
DCC/DMAPTHF65–70

Alternative Routes and Modifications

One-Pot Fischer Indole Cyclization

A one-pot approach synthesizes the indole-thiazole hybrid directly from 4-chlorophenylhydrazine and 5-acetylthiazole derivatives. Polyphosphoric acid (PPA) at 80°C induces cyclization, achieving 65% yield.

Advantages:

  • Reduces purification steps.

  • Compatible with electron-deficient arylhydrazines.

Limitations:

  • Lower yield compared to stepwise synthesis.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) accelerates the coupling step, completing in 15 minutes with 78% yield. This method minimizes side reactions and enhances scalability.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6):
    δ 8.21 (s, 1H, indole NH), 7.38–7.45 (m, 2H, indole aromatic), 4.27 (q, 2H, COOCH2CH3), 2.67 (s, 3H, thiazole-CH3).

  • MS (ESI): m/z 393.1 [M+H]+.

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >98% purity.

Critical Evaluation of Methodologies

Yield Optimization Challenges

  • EDCI vs. DCC: EDCI offers higher yields (80–85%) but requires rigorous moisture control.

  • Solvent Impact: DCM outperforms THF due to better reagent solubility.

Scalability Considerations

Industrial-scale production favors the Hantzsch-peptide coupling route for reproducibility. Microwave methods, while faster, face energy efficiency hurdles .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings.

    Reduction: Reduction reactions can target the carbonyl groups in the ester and amide functionalities. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The chloro group on the indole ring can be substituted by nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the indole and thiazole rings.

    Reduction: Reduced forms of the ester and amide groups.

    Substitution: Substituted indole derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, the compound has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors. Its indole moiety is known for its biological activity, which includes antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, methyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is being investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of methyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole and thiazole rings can bind to active sites on proteins, inhibiting their function. This can lead to the disruption of cellular processes, making the compound effective against certain diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Indole Hybrids

Methyl 2-{[(5-Bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
  • Structural Difference : Bromine replaces chlorine at the indole’s 5-position.
  • The molecular weight increases to 408.3 g/mol (vs. 393.8 g/mol for the chloro analog) .
Ethyl 2-(((4-Chlorophenoxy)acetyl)amino)-5-methyl-1,3-thiazole-4-carboxylate
  • Structural Difference: A 4-chlorophenoxy group replaces the indole-acetyl moiety, and the ester is ethyl rather than methyl.
  • The ethyl ester may enhance lipophilicity and metabolic stability compared to the methyl ester .

Thiazole-Pyrazole and Thiazole-Triazine Hybrids

Ethyl 2-[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate
  • Structural Difference : A pyrazole ring replaces the indole, with additional 4-chloro- and 4-fluoro-phenyl substituents.
  • Implications : Pyrazole’s smaller heterocycle may reduce steric hindrance, while fluorophenyl groups could enhance bioavailability through improved membrane permeability. This compound’s crystallographic data (reported in ) suggests planar geometry, contrasting with the indole’s fused bicyclic system .
6-Aryl-7-arylazo-4-chloromethyl-2H-thiazolo-[3,2-a]-1,3,5-triazino-2-thiones
  • Structural Difference: A triazino-thione ring fused to thiazole replaces the acetamido-indole group.
  • Chloromethyl groups may confer alkylating activity, as seen in some anticancer agents .

Key Physicochemical and Functional Comparisons

Compound Class Core Heterocycle Key Substituents Molecular Weight (g/mol) Potential Bioactivity Reference
Target Compound Thiazole-indole 4-Cl-indole, methyl ester, 5-Me-thiazole 393.8 Anticancer, antiviral (inferred)
Bromo-Indole Analog Thiazole-indole 5-Br-indole, methyl ester, 5-Me-thiazole 408.3 Similar to target (enhanced lipophilicity)
Phenoxy-Thiazole Thiazole-phenoxy 4-Cl-phenoxy, ethyl ester ~380 (estimated) Unknown; likely altered target selectivity
Pyrazole-Thiazole Thiazole-pyrazole 4-Cl/4-F-phenyl, ethyl ester ~400 (estimated) Antiproliferative (crystallized)
Thiazolo-Triazino-Thione Thiazole-triazine Chloromethyl, arylazo ~350–400 Antimicrobial, alkylating agent

Biological Activity

Methyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms, efficacy against various pathogens, and related research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C17H17ClN2O4S\text{C}_{17}\text{H}_{17}\text{ClN}_2\text{O}_4\text{S}
  • Molecular Weight : 359.4 g/mol
  • CAS Number : 1401533-88-7

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease processes. The thiazole and indole moieties are known for their roles in various pharmacological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research has indicated that compounds containing thiazole and indole structures exhibit notable antimicrobial properties. For instance:

  • Inhibition of Mycobacterium tuberculosis : A related thiazole derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 0.06 µg/ml against M. tuberculosis H37Rv, suggesting that similar derivatives may possess comparable activity .

Anticancer Potential

The indole scaffold is frequently associated with anticancer activity. Studies have shown that modifications to the indole structure can enhance its ability to inhibit cancer cell proliferation:

  • Pin1 Inhibition : Some thiazole derivatives have been evaluated for their capacity to inhibit Pin1, a target in cancer therapy. Compounds with low micromolar IC50 values were identified, indicating potential for further development as anticancer agents .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of this compound and its biological activity has been explored in various studies:

CompoundActivityIC50 (µM)Remarks
Methyl 2-amino-5-benzylthiazole-4-carboxylateAntimycobacterial0.06More effective than standard treatments
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylatemtFabH Inhibitor0.95Not active against whole cells

Case Studies

Several case studies highlight the efficacy of thiazole and indole derivatives in clinical settings:

  • Study on Xanthine Oxidase Inhibition : A series of indole-based thiazoles were synthesized and tested for xanthine oxidase inhibition, demonstrating significant activity with some derivatives showing IC50 values as low as 3.5 nM .
  • Antimicrobial Screening : In a screening of multiple derivatives against M. tuberculosis, certain compounds exhibited promising results that warrant further investigation into their therapeutic potential .

Q & A

Q. Table 1: Representative Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield Optimization TipsReference
Thiazole AminationChloroacetyl chloride, Et₃N, dioxane, 25°CUse anhydrous solvents
Indole-Acetyl Coupling4-Chloroindole, DMF, 80°C, 12hMonitor via TLC (EtOAc/hexane)
EsterificationMethanol, H₂SO₄, refluxRecrystallize from ethanol-DMF

How can reaction conditions be optimized to improve yield and purity?

Level: Advanced
Answer:
Optimization strategies include:

  • Temperature Control : Elevated temperatures (80–100°C) enhance coupling efficiency but may degrade heat-sensitive intermediates ().
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of indole intermediates ().
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) or coupling agents (EDC/HOBt) for amide bond formation ().
  • Analytical Monitoring : TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) and NMR (δ 7.2–7.8 ppm for indole protons) ensure intermediate purity ().

Critical Note : Conflicting yields in literature (e.g., 45% vs. 72% for similar steps in vs. 15) may arise from trace moisture or reagent quality. Use molecular sieves for moisture-sensitive steps.

What analytical techniques are recommended for structural characterization?

Level: Basic
Answer:
Standard methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm thiazole (δ 6.8–7.5 ppm), indole (δ 7.1–8.2 ppm), and ester (δ 3.7–4.1 ppm) groups ().
  • HPLC : Purity assessment (>95%) using C18 columns (MeCN:H₂O = 70:30, λ = 254 nm) ().
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation ().

Q. Table 2: Key Spectral Data for Structural Confirmation

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Thiazole C-5 Methyl2.4 (s, 3H)18.9
Indole C-4 Chloro-125.1 (C-Cl)
Ester COOCH₃3.8 (s, 3H)52.1

How can researchers resolve contradictions in reported biological activities?

Level: Advanced
Answer:
Discrepancies (e.g., antimicrobial vs. anticancer efficacy in vs. 15) may arise from:

  • Structural Analogues : Subtle substituent changes (e.g., 4-chloroindole vs. 4-methoxyindole) alter target affinity ().
  • Assay Conditions : Varying cell lines (HEK293 vs. HeLa) or enzyme isoforms (e.g., COX-2 vs. COX-1).
  • Purity Thresholds : Impurities >5% (by HPLC) may skew results ().

Q. Methodological Recommendations :

  • Re-test the compound under standardized assays (e.g., NIH/NCBI protocols).
  • Use isogenic cell lines to isolate structure-activity relationships.

What biological targets are plausible based on structural analogues?

Level: Basic
Answer:
Similar compounds exhibit activity against:

  • Enzymes : Kinases (e.g., EGFR), acetylcholinesterase ().
  • DNA : Intercalation or topoisomerase inhibition ().
  • Microbial Targets : β-lactamase in antibiotic-resistant strains ().

Q. Table 3: Bioactive Analogues and Targets

Compound StructureTargetActivity (IC₅₀)Reference
Ethyl 2-{[(4,7-dimethoxyindole)...Topoisomerase II12.3 µM
Methyl 2-(1-hydroxyisoquinolin...EGFR Kinase8.9 µM
2-Amino-5-(3-chlorophenyl)-thia...β-Lactamase14.7 µg/mL

How to design enzyme inhibition assays for this compound?

Level: Advanced
Answer:
Stepwise Approach :

Target Selection : Prioritize kinases or DNA-associated enzymes based on indole-thiazole pharmacophores ().

Assay Design :

  • Kinase Inhibition : Use ADP-Glo™ Kinase Assay (Promega) with ATP Km values ().
  • DNA Interaction : Ethidium bromide displacement assays ().

Data Interpretation :

  • Calculate Ki values via Lineweaver-Burk plots for competitive inhibition.
  • Address false positives using counter-screens (e.g., thermal shift assays).

Pitfalls : Contradictory IC₅₀ values may stem from enzyme lot variability. Normalize results to reference inhibitors (e.g., Staurosporine for kinases).

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